molecular formula C13H10BrClO B7967802 4-Bromo-3'-chloro-6'-methoxybiphenyl

4-Bromo-3'-chloro-6'-methoxybiphenyl

Cat. No.: B7967802
M. Wt: 297.57 g/mol
InChI Key: IUOHLKVVNPWKSA-UHFFFAOYSA-N
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Description

4-Bromo-3’-chloro-6’-methoxybiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-chloro-6’-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3’-chloro-6’-methoxybiphenyl can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-chloro-6’-methoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while coupling reactions can produce more complex biphenyl structures .

Scientific Research Applications

4-Bromo-3’-chloro-6’-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-6’-methoxybiphenyl involves its interaction with various molecular targets. The presence of bromine, chlorine, and methoxy groups allows the compound to participate in different chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3’-chloro-6’-methoxybiphenyl is unique due to the specific combination of bromine, chlorine, and methoxy groups attached to the biphenyl structure. This unique combination allows for specific reactivity and applications in various fields of scientific research .

Properties

IUPAC Name

2-(4-bromophenyl)-4-chloro-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c1-16-13-7-6-11(15)8-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOHLKVVNPWKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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